molecular formula C31H31N3O6S B2370704 N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688060-83-5

N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Cat. No. B2370704
CAS RN: 688060-83-5
M. Wt: 573.66
InChI Key: VVNPMUGBKGMRFH-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a useful research compound. Its molecular formula is C31H31N3O6S and its molecular weight is 573.66. The purity is usually 95%.
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Scientific Research Applications

Anti-tubercular Agents

Quinazoline derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Compounds with specific substitutions have shown significant activity, highlighting their potential in developing new treatments for tuberculosis. The research emphasizes the importance of structural modifications in enhancing biological activity and safety profiles (Maurya et al., 2013).

Radiopharmaceutical Development

Radiolabeling of quinazoline derivatives has been explored for tumor imaging and therapy. A study demonstrated the successful labeling of benzo[g]quinazoline with radioactive iodine, optimizing reaction conditions for maximum yield. The biodistribution studies in tumor-bearing mice indicated the potential of these compounds as radiopharmaceuticals for targeting tumor cells (Al-Salahi et al., 2018).

Diuretic and Antihypertensive Agents

Quinazoline derivatives have been synthesized and evaluated for their diuretic and antihypertensive activities. Certain compounds demonstrated excellent activity, comparing favorably with standard drugs. This suggests their potential as therapeutic agents for managing hypertension and related cardiovascular conditions (Rahman et al., 2014).

Glycosylation Studies

Glycosylation of quinazoline derivatives has been investigated, leading to the synthesis of glycoside derivatives. Such modifications are important for improving the solubility, stability, and biological activity of pharmacologically relevant compounds. This research opens pathways for the development of novel drug candidates with enhanced properties (Saleh & Abdel-megeed, 2003).

Tubulin Polymerization Inhibitors

Triazoloquinazolinone-based compounds have been synthesized as tubulin polymerization inhibitors and vascular disrupting agents. These compounds have shown potent anticancer activity and could disrupt the vasculature of tumors, indicating their potential in cancer therapy (Driowya et al., 2016).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N3O6S/c1-38-23-13-11-21(12-14-23)18-32-29(36)10-6-3-7-15-34-30(37)24-16-27-28(40-20-39-27)17-25(24)33-31(34)41-19-26(35)22-8-4-2-5-9-22/h2,4-5,8-9,11-14,16-17H,3,6-7,10,15,18-20H2,1H3,(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNPMUGBKGMRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=CC=C5)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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